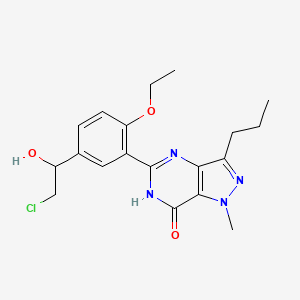

Hydroxychlorodenafil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLUTUWAYYGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347621 | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-00-4 | |

| Record name | Hydroxy chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZC8J1E8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolving Landscape of PDE5 Inhibition: A Technical Guide to the Mechanism of Action of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Their mechanism of action, centered on the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, has been a cornerstone of their therapeutic success.[1] However, the quest for improved efficacy, selectivity, and pharmacokinetic profiles continues to drive the development of a new generation of PDE5 inhibitors. This technical guide provides an in-depth exploration of the core mechanism of action of these novel agents, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and experimental workflows.

Core Mechanism of Action: A Refresher

The physiological process of smooth muscle relaxation, essential for penile erection and vasodilation in pulmonary arteries, is initiated by the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[3]

PDE5 inhibitors act as competitive inhibitors of this enzymatic degradation, leading to an accumulation of cGMP in the target tissues. This amplification of the NO/cGMP signaling cascade enhances smooth muscle relaxation and vasodilation in the presence of sexual stimulation or endogenous NO production.[3]

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the central role of PDE5 in the NO/cGMP pathway and the mechanism of its inhibition.

Quantitative Analysis of New PDE5 Inhibitors

The potency and selectivity of PDE5 inhibitors are critical determinants of their efficacy and side-effect profiles. The following tables summarize the available quantitative data for a selection of novel PDE5 inhibitors compared to the established drug, sildenafil (B151).

Table 1: In Vitro Potency (IC50) and Selectivity of New PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |

| Udenafil | 8.25[4] | ~150[5] | ~10[5] | Data not readily available |

| Mirodenafil | 0.33[6] | Data not readily available | Comparable to Sildenafil[6] | Data not readily available |

| Lodenafil Carbonate | 15[7] | Low activity[6] | Low activity[6] | Data not readily available |

| SLx-2101 | 0.21[8] | Data not readily available | Data not readily available | Data not readily available |

| TPN729MA | 2.28[9] | 248[9] | 20[9] | 2671[9] |

| Sildenafil (Reference) | 3.7 - 5.22[4][6] | ~111[5] | Low activity[6] | Very low activity[6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Selectivity is calculated as the ratio of IC50 for the off-target PDE to the IC50 for PDE5.

Table 2: Preclinical Pharmacokinetic Parameters of New PDE5 Inhibitors

| Compound | Animal Model | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) |

| Udenafil | Rat | 0.8 - 1.3 | 7.3 - 12.1 | 38 - 56[3] |

| Lodenafil Carbonate | Dog | ~2 | 0.57 (IV) | Not specified |

| SLx-2101 | Not Specified | 1.0 | 8 - 13 | Not specified |

| TPN729MA | Rat | Not specified | Not specified | 10[10] |

| TPN729MA | Dog | Not specified | Not specified | >34[10] |

| Novel Inhibitor [I] | Rat | 2.79 (oral) | 2.25 (IV) | 16.8[11] |

Tmax: Time to reach maximum plasma concentration. T1/2: Elimination half-life.

Experimental Protocols

The characterization of novel PDE5 inhibitors relies on a series of well-defined in vitro and in vivo experiments.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel compound against the PDE5 enzyme.

Methodology: A common method is the Fluorescence Polarization (FP) Assay .

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog. When unbound in solution, the tracer rotates rapidly, resulting in low fluorescence polarization. When bound to an anti-GMP antibody, its rotation slows, leading to high polarization. PDE5 hydrolyzes cGMP, and the resulting GMP competes with the tracer for antibody binding, causing a decrease in polarization. An inhibitor of PDE5 will prevent cGMP hydrolysis, thus maintaining a high polarization signal.

Procedure:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA). Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO) and then in the reaction buffer.

-

Reaction Setup: In a 384-well microplate, add the diluted test compound, purified recombinant human PDE5A1 enzyme, and the cGMP substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Add the FP reagent containing the anti-GMP antibody and GMP-fluorophore tracer.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

PDE Isoform Selectivity Profiling

Objective: To assess the selectivity of a novel PDE5 inhibitor against other PDE isoforms (e.g., PDE1, PDE6, PDE11).

Methodology: The same in vitro enzyme inhibition assay protocol is followed, but with a panel of different purified recombinant PDE isoforms. The IC50 value for each isoform is determined and compared to the IC50 for PDE5 to calculate the selectivity ratio.

In Vivo Efficacy Study in an Animal Model of Erectile Dysfunction

Objective: To evaluate the pro-erectile efficacy of a novel PDE5 inhibitor in a validated animal model.

Methodology: Measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats.

Procedure:

-

Animal Preparation: Anesthetize male rats (e.g., Sprague-Dawley). Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement. Isolate the cavernous nerve for electrical stimulation.

-

Compound Administration: Administer the test compound or vehicle intravenously (IV) or orally (PO).

-

Nerve Stimulation: After a predetermined time, stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 16 Hz, 1 ms (B15284909) pulse width for 60 seconds).

-

Data Acquisition: Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.

-

Data Analysis: Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure. Compare the results from the inhibitor-treated group to the vehicle control group.

Conclusion

The development of new PDE5 inhibitors is focused on enhancing potency and, crucially, improving selectivity to minimize off-target side effects. Compounds like TPN729MA demonstrate a promising trend towards high selectivity against PDE isoforms implicated in adverse effects, such as PDE6 (vision disturbances) and PDE11 (myalgia). The continued exploration of novel chemical scaffolds and a deeper understanding of the structural biology of the PDE5 active site will undoubtedly lead to the discovery of even more refined and effective therapies for a growing range of clinical indications beyond ED and PAH. This guide provides a foundational framework for researchers and drug development professionals to understand and evaluate the mechanism of action of this evolving class of therapeutic agents.

References

- 1. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gilbertodenucci.com [gilbertodenucci.com]

- 8. auajournals.org [auajournals.org]

- 9. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]

An In-depth Technical Guide to the In Vitro Potency of Sildenafil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of sildenafil (B151) and its derivatives as phosphodiesterase type 5 (PDE5) inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development in this area. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Sildenafil and PDE5 Inhibition

Sildenafil, the active ingredient in Viagra®, was the first orally active and selective inhibitor of phosphodiesterase type 5 (PDE5) to be approved for the treatment of erectile dysfunction.[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3][4][5][6] By inhibiting the cGMP-degrading activity of PDE5, sildenafil enhances the effects of NO, leading to smooth muscle relaxation and vasodilation.[3][4][5] The therapeutic success of sildenafil has spurred extensive research into the development of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.[1]

The primary measure of the in vitro efficacy of sildenafil and its derivatives is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the PDE5 enzyme's activity.[1] A lower IC50 value signifies greater potency.[1]

The cGMP Signaling Pathway and Mechanism of Action

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[3][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for the inflow of blood.[7]

Sildenafil's mechanism of action is centered on the inhibition of PDE5, the enzyme responsible for the degradation of cGMP.[4][5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby prolonging its action and amplifying the NO-mediated relaxation of smooth muscle.[3][6]

In Vitro Potency of Sildenafil and Its Derivatives

The in vitro potency of sildenafil and a selection of its derivatives against PDE5 is summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.[8][9]

| Compound/Derivative | PDE5 IC50 (nM) | Notes |

| Sildenafil | 3.5 - 5.22 | First-in-class oral PDE5 inhibitor.[1] |

| N-desmethylsildenafil | ~10 | Major metabolite of sildenafil with approximately 50% of the in vitro activity of the parent compound.[10] |

| Vardenafil (B611638) | ~0.7 | A potent PDE5 inhibitor with a different heterocyclic ring system compared to sildenafil.[2] |

| "Methyl-sildenafil" | ~256 | An analog of sildenafil with an appended ethyl group, showing significantly lower potency.[11] |

| "Demethyl-vardenafil" | ~4 | An analog of vardenafil with an appended methyl group, demonstrating high potency.[11] |

| Piperidinyl propionic acid derivative 9i | 0.09 | A novel derivative with a carboxylic acid group, showing significantly enhanced PDE5 inhibitory activity.[12] |

| Compound 6f | Potent | A sildenafil analogue that exhibited a high pEC50 value in corpus cavernosum.[13] |

| Compound 6r and 6u | Potent | Sildenafil analogues found to be as potent as sildenafil for inhibiting PDE5.[13] |

| Pyridopyrazinone derivatives | 6.00 - 81.56 | A novel series of compounds with potent PDE5 inhibitory activity.[14] |

Experimental Protocols for Determining In Vitro Potency

The determination of the in vitro potency of sildenafil derivatives typically involves enzyme inhibition assays. These assays measure the ability of a compound to inhibit the activity of purified PDE5. Below are outlines of common methodologies.

General Experimental Workflow

The general workflow for assessing the in vitro potency of a test compound against PDE5 involves several key steps, from compound preparation to data analysis.

Radioimmunoassay (RIA)

Radioimmunoassays are a classic method for measuring the concentration of substances. In the context of PDE5 inhibition, RIAs can be used to quantify the levels of cGMP and cAMP.

-

Principle: This method relies on the competition between a radiolabeled antigen and a non-labeled antigen for a fixed number of antibody binding sites.

-

Procedure Outline:

-

Isolated tissue preparations (e.g., human corpus cavernosum) are exposed to varying concentrations of the test compound (e.g., sildenafil derivative).[15]

-

The reaction is stopped, and the tissues are processed to extract cyclic nucleotides.

-

The concentrations of cGMP and cAMP in the tissue extracts are determined using specific radioimmunoassay kits.[15][16]

-

The dose-dependent accumulation of cGMP is measured to determine the inhibitory effect of the compound.[15]

-

Fluorescence Polarization (FP) Assay

Fluorescence polarization assays are a homogeneous technique used to measure molecular interactions in solution. They are well-suited for high-throughput screening of enzyme inhibitors.

-

Principle: The assay is based on the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule. In the context of PDE5, a fluorescently labeled cGMP tracer is used. When PDE5 hydrolyzes the cGMP, the tracer is displaced, leading to a decrease in fluorescence polarization.

-

Procedure Outline:

-

A reaction mixture is prepared containing PDE5 enzyme, a fluorescently labeled cGMP substrate, and the test compound.

-

The reaction is incubated to allow for enzymatic activity.

-

A specific antibody that binds to the product (GMP) is added.[17]

-

The fluorescence polarization is measured. The degree of inhibition is proportional to the change in polarization.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a radioisotopic method that does not require the separation of free and bound radioligand.

-

Principle: SPA beads are coated with a scintillant and a molecule that can bind a specific radiolabeled product. When the radiolabeled product of the enzymatic reaction ([³H]-GMP) binds to the beads, the emitted beta particles are close enough to excite the scintillant, producing light that can be detected.

-

Procedure Outline:

-

A reaction is set up in a microplate containing the PDE5 enzyme, the test inhibitor, and SPA beads coated with a GMP-binding molecule.

-

The reaction is initiated by the addition of radiolabeled cGMP ([³H]-cGMP).[1]

-

The plate is incubated to allow for the enzymatic reaction and subsequent binding of the [³H]-GMP product to the SPA beads.[1]

-

Scintillation counts are measured using a microplate scintillation counter.[1]

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

-

Conclusion

The in vitro potency of sildenafil and its derivatives is a critical determinant of their potential therapeutic efficacy. This guide has provided a summary of quantitative potency data, detailed common experimental protocols for its determination, and visualized the key biological and experimental processes. The development of novel sildenafil analogues with enhanced potency, as demonstrated by picomolar IC50 values for some derivatives, highlights the ongoing efforts to improve upon this important class of therapeutic agents. Researchers and drug development professionals can leverage this information to inform the design and evaluation of next-generation PDE5 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sildenafil in hypoxic pulmonary hypertension potentiates a compensatory up-regulation of NO-cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preclinical Research on Novel PDE5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical research methodologies and data for novel phosphodiesterase type 5 (PDE5) inhibitors. It is designed to serve as a resource for professionals engaged in the discovery and development of new therapies targeting the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a critical enzyme that specifically hydrolyzes cGMP, a key intracellular second messenger.[1][2] The nitric oxide (NO)/cGMP signaling cascade, initiated by the release of NO and subsequent activation of soluble guanylate cyclase (sGC), leads to the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated cGMP levels activate Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[4] By inhibiting PDE5, the degradation of cGMP is prevented, leading to its accumulation and the potentiation of downstream physiological effects.[1] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][4] The development of novel PDE5 inhibitors is focused on improving potency, selectivity, and pharmacokinetic profiles for existing and emerging therapeutic applications.[5][6]

The cGMP Signaling Pathway and PDE5 Inhibition

The following diagram illustrates the signaling cascade involving PDE5 and the mechanism of action for novel inhibitors.

Caption: cGMP signaling pathway and the inhibitory action of a novel PDE5 inhibitor.

Quantitative Data for PDE5 Inhibitors

The potency and selectivity of PDE5 inhibitors are critical parameters evaluated during preclinical development. The following tables summarize key quantitative data for established and representative novel inhibitors.

Table 1: In Vitro Potency (IC50) of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Reference(s) |

| Sildenafil (B151) | 3.5 - 4.0 | [4][7][8][9] |

| Tadalafil (B1681874) | 0.94 - 2.0 | [4][7][8] |

| Vardenafil (B611638) | 0.1 - 0.7 | [4][7][8] |

| Avanafil | 4.3 - 5.2 | [4][7] |

| Udenafil | - | [10] |

| Mirodenafil | - | [10][11] |

| Lodenafil | - | [10][11] |

| Compound 40 | 8.3 | [4] |

| Compound 11b | 18.13 | [12] |

| UK-369,003 | - | [4] |

Note: IC50 values can vary based on assay conditions. Some novel compounds are listed for which specific IC50 values were not available in the searched literature but are noted as being in preclinical or early clinical development.

Table 2: Selectivity Profile of PDE5 Inhibitors

A major challenge in developing new PDE5 inhibitors is achieving high selectivity against other PDE isoforms, particularly PDE6 (found in the retina) and PDE11.[5][13] Cross-reactivity with PDE6 can lead to visual disturbances.[13]

| Compound | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) | Reference(s) |

| Sildenafil | ~10-fold | >1000-fold | [8] |

| Tadalafil | >1000-fold | ~40-fold | [8] |

| Vardenafil | ~15-fold | >1000-fold | [8] |

| Compound 40 | Similar to Sildenafil | ~20-fold better than Tadalafil | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable preclinical evaluation of novel PDE5 inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel compound against the PDE5 enzyme.[1]

Methodology: Fluorescence Polarization (FP) Assay [3][12]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution to achieve a range of test concentrations.[12]

-

Reconstitute recombinant human PDE5 enzyme in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[12]

-

Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).[3]

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted test compound, a positive control (e.g., sildenafil), and a vehicle control (e.g., DMSO).[3]

-

Add the diluted PDE5 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[3]

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution.[3]

-

Incubate the plate for 30-60 minutes at 37°C.[3]

-

Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed, non-cyclical GMP product.[3]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (FP) of each well using a suitable microplate reader.[3]

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the controls.[3]

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

In Vivo Efficacy Assessment: Monocrotaline-Induced PAH Model

Objective: To evaluate the therapeutic efficacy of a novel PDE5 inhibitor in a preclinical model of pulmonary arterial hypertension.[2][14]

Animal Model: Male Sprague-Dawley rats are commonly used for this model.[2][14]

Experimental Protocol:

-

Disease Induction: Induce PAH with a single subcutaneous injection of monocrotaline (B1676716) (MCT) (e.g., 60 mg/kg). The disease is typically allowed to develop over 3-4 weeks.[2]

-

Treatment Groups:

-

Vehicle Control group (MCT + vehicle).

-

Test Compound group (MCT + novel PDE5 inhibitor).

-

Positive Control group (MCT + sildenafil or tadalafil).[2]

-

-

Drug Administration: Administer the test compound and controls daily via oral gavage at specified doses.[2]

-

Efficacy Endpoints (Measured after treatment period):

-

Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Right Ventricular Hypertrophy (RVH): Calculate the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

-

Histopathology: Assess pulmonary artery remodeling and muscularization through histological staining of lung tissue.

-

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel PDE5 inhibitor.[1]

Methodology:

-

Animal Model: Rodents (rats, mice) are widely used for initial PK studies.[1]

-

Drug Administration: Administer a single dose of the test compound via both intravenous (IV) for bioavailability calculation and the intended clinical route (e.g., oral).[1]

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[1]

-

Sample Analysis: Separate plasma and analyze the concentration of the parent drug and any major metabolites using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

-

Data Analysis: Calculate key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (F%)

-

Preclinical Development Workflow and Logic

The following diagrams illustrate a typical workflow for the preclinical evaluation of a novel PDE5 inhibitor and the logical considerations in its design.

Caption: A typical experimental workflow for preclinical evaluation of PDE5 inhibitors.

Caption: Logical relationships in the structural design of novel PDE5 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence [mdpi.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Mechanism of endothelial cyto-protective and thrombo-resistance effects of sildenafil, vardenafil and tadalafil in male rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Dawn of a New Era in Erectile Dysfunction Treatment: A Technical Guide to the Discovery and Development of PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs that revolutionized the treatment of erectile dysfunction (ED) and has found applications in other therapeutic areas. From the serendipitous discovery of sildenafil's effects on erectile function to the rational design of subsequent inhibitors, this document details the scientific journey, key experimental methodologies, and critical developmental milestones. It includes a thorough examination of the underlying cGMP signaling pathway, detailed protocols for pivotal in vitro and in vivo assays, and a comparative analysis of the key pharmacologic and pharmacokinetic parameters of major PDE5 inhibitors.

Introduction: The Unforeseen Discovery

The journey of PDE5 inhibitors began not with a focus on erectile dysfunction, but with the pursuit of a new treatment for angina. In the late 1980s and early 1990s, researchers at Pfizer were investigating a new compound, sildenafil (B151) (initially UK-92,480), as a potential therapy for cardiovascular diseases.[1][2][3] The hypothesis was that by inhibiting the phosphodiesterase enzyme, the drug would cause vasodilation in the coronary arteries. While the anti-anginal effects proved modest in clinical trials, a peculiar and frequently reported side effect in male volunteers was the induction of penile erections.[1][3] This serendipitous observation shifted the entire focus of the drug's development, leading to the landmark approval of sildenafil (Viagra) by the US Food and Drug Administration (FDA) in 1998 for the treatment of erectile dysfunction.[1][3] This event not only brought a highly effective oral therapy to millions of men but also opened the door to a deeper understanding of the molecular mechanisms of penile erection and spurred the development of other PDE5 inhibitors like tadalafil (B1681874) (Cialis) and vardenafil (B611638) (Levitra).[3][4]

The Core Mechanism: The NO/cGMP Signaling Pathway

The physiological process of penile erection is primarily a vascular event governed by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[5][6]

Upon sexual stimulation, nerve impulses trigger the release of nitric oxide from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[6][7] NO diffuses into the adjacent smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).[6][8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6]

cGMP acts as a second messenger, leading to a cascade of events that culminates in a decrease in intracellular calcium levels.[7][9] This reduction in calcium concentration causes the relaxation of the arterial and trabecular smooth muscle, resulting in increased blood flow into the penis and the compression of venous outflow, leading to an erection.[5][6]

The erectile response is terminated by the action of phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides.[10] In the corpus cavernosum, the predominant isoform is phosphodiesterase type 5 (PDE5), which specifically degrades cGMP to its inactive form, 5'-GMP.[5] PDE5 inhibitors exert their therapeutic effect by blocking this degradation, thereby prolonging the action of cGMP and potentiating the erectile response to sexual stimulation.[5]

Drug Discovery and Development Workflow

The development of a new PDE5 inhibitor, like other small molecule drugs, follows a structured and rigorous pathway from initial discovery to market approval. This process can be broadly divided into several key stages.

Key Experimental Protocols

The development of PDE5 inhibitors relies on a battery of in vitro and in vivo assays to determine potency, selectivity, efficacy, and safety.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput screening method to identify and characterize PDE5 inhibitors.

-

Principle: The assay measures the change in polarization of a fluorescently labeled cGMP substrate (cGMP-FAM). When the substrate is hydrolyzed by PDE5, it is no longer bound by a specific antibody, leading to a decrease in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, maintaining a high polarization signal.

-

Materials and Reagents:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

-

Anti-cGMP Antibody

-

Test compounds and a reference inhibitor (e.g., sildenafil)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, followed by the diluted test compounds or controls.

-

Enzyme Addition: Add the diluted PDE5 enzyme to all wells except for the "no enzyme" control. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the cGMP-FAM substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Add the anti-cGMP antibody to stop the reaction and allow for binding to the remaining cGMP-FAM.

-

Data Acquisition: Read the fluorescence polarization on a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the "no inhibitor" and "no enzyme" controls. The IC50 value, the concentration of inhibitor that causes 50% inhibition of PDE5 activity, is determined by fitting the data to a dose-response curve.

In Vivo Assessment of Erectile Function in a Rat Model

Animal models are crucial for evaluating the in vivo efficacy of potential PDE5 inhibitors. The rat model of cavernous nerve stimulation is a widely used method.[1]

-

Principle: Anesthetized rats undergo electrical stimulation of the cavernous nerve, which induces a physiological erectile response. The intracavernosal pressure (ICP) is measured as a direct indicator of erectile function. The effect of a test compound on the ICP response is then quantified.

-

Materials and Reagents:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetics (e.g., ketamine/xylazine)

-

Heparinized saline

-

Bipolar platinum stimulating electrode

-

Pressure transducer

-

Data acquisition system

-

Test compound and vehicle control

-

-

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for stimulation.

-

Cannulation: Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

-

Nerve Stimulation: Place the bipolar electrode on the cavernous nerve and deliver electrical stimulation (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds) to induce an erection.

-

Compound Administration: Administer the test compound or vehicle control intravenously or orally.

-

Erectile Response Measurement: After a set period for drug absorption, repeat the cavernous nerve stimulation and record the maximal ICP and the total area under the curve (AUC) of the erectile response.

-

-

Data Analysis: Compare the maximal ICP and AUC in the drug-treated group to the vehicle control group. A significant increase in these parameters indicates that the compound enhances erectile function. The ratio of ICP to mean arterial pressure (MAP) is often calculated to normalize for systemic blood pressure changes.

Comparative Analysis of Major PDE5 Inhibitors

While all approved PDE5 inhibitors share the same mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical use.

Potency and Selectivity

The potency of a PDE5 inhibitor is typically expressed by its IC50 value. Selectivity refers to the drug's ability to inhibit PDE5 over other PDE isoenzymes. Inhibition of other PDEs can lead to side effects; for example, inhibition of PDE6, found in the retina, is associated with the visual disturbances sometimes seen with sildenafil.[11][12]

| Inhibitor | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | 3.5 - 5.22 | ~248x | ~20x | High |

| Tadalafil | 1.8 - 2.35 | High | High | ~2671x |

| Vardenafil | 0.7 | High | High | High |

Note: IC50 and selectivity values can vary slightly depending on the assay conditions. Data compiled from multiple sources.[13][14]

Pharmacokinetics

The pharmacokinetic properties of PDE5 inhibitors determine their onset and duration of action.

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| Bioavailability | ~41% | Not determined | ~15% |

| Time to Max. Concentration (Tmax) | ~60 min | ~120 min | ~60 min |

| Half-life (t1/2) | 3-4 hours | ~17.5 hours | 4-5 hours |

| Metabolism | CYP3A4 (major), CYP2C9 (minor) | CYP3A4 | CYP3A4 (major), CYP3A5 & CYP2C9 (minor) |

| Food Effect | High-fat meal delays absorption | No significant effect | High-fat meal can reduce absorption |

Data compiled from multiple sources.[15][16][17][18]

Clinical Development and Trial Design

The clinical development of PDE5 inhibitors follows a standard phased approach to establish safety and efficacy in humans.

-

Phase I: These trials are typically conducted in a small number of healthy male volunteers to assess the drug's safety, tolerability, and pharmacokinetic profile.[19][20]

-

Phase II: These studies are conducted in patients with erectile dysfunction to determine the drug's efficacy and to establish a safe and effective dose range.[19]

-

Phase III: These are large-scale, multicenter, randomized, double-blind, placebo-controlled trials designed to confirm the efficacy and safety of the selected dose(s) in a broad population of men with ED of varying etiologies and severities.[19]

-

Phase IV: Post-marketing studies are conducted to monitor the long-term safety of the drug and to explore its use in other patient populations or for other indications.[19]

A key component of ED clinical trials is the use of validated patient-reported outcome questionnaires, such as the International Index of Erectile Function (IIEF), to assess the primary efficacy endpoints.[10]

Future Directions and Conclusion

The discovery of PDE5 inhibitors has been a transformative event in sexual medicine. Ongoing research continues to explore new formulations, such as orally disintegrating tablets, and potential new indications for these drugs, including pulmonary arterial hypertension, benign prostatic hyperplasia, and even certain cardiovascular conditions.[11] The story of PDE5 inhibitors serves as a powerful example of how serendipity, coupled with rigorous scientific investigation and a structured drug development process, can lead to groundbreaking medical advancements. This guide provides a foundational understanding of the key technical aspects of this remarkable class of drugs, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ugent.be [ugent.be]

- 9. Putative role of carbon monoxide signaling pathway in penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sildenafil - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. ppd.com [ppd.com]

The Pharmacological Profile of Pyrazolopyrimidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of pyrazolopyrimidinone (B8486647) derivatives, a versatile class of heterocyclic compounds with a wide range of therapeutic applications. Possessing a structure analogous to endogenous purines, these derivatives have been extensively explored as inhibitors of various key enzymes, demonstrating potential in oncology, inflammatory diseases, and neuroscience. This document details their mechanisms of action, structure-activity relationships, and summarizes key quantitative data. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visualizes relevant biological pathways and experimental workflows.

Core Pharmacological Activities

Pyrazolopyrimidinone derivatives have been identified as potent modulators of several important biological targets. Their pharmacological profile is diverse, with significant activity reported in the following areas:

-

Enzyme Inhibition: A primary mechanism of action for many pyrazolopyrimidinone derivatives is the inhibition of enzymes such as phosphodiesterases (PDEs), protein kinases, and cyclooxygenases (COX).

-

Anticancer Activity: By targeting key signaling pathways involved in cell proliferation and survival, these compounds have shown significant promise as anticancer agents.

-

Anti-inflammatory Effects: Inhibition of enzymes like COX-2 contributes to the anti-inflammatory properties observed in some pyrazolopyrimidinone derivatives.

-

Antitubercular Activity: Certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-infective agents.

Quantitative Data Summary

The following tables summarize the in vitro potency of various pyrazolopyrimidinone derivatives against their respective targets. This data is crucial for understanding the structure-activity relationships and for guiding further drug development efforts.

Table 1: Phosphodiesterase (PDE) Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| 2j | PDE1B | 21 | [1] |

| 20a | PDE4 | Potent Inhibitor | [2] |

| 5 | PDE5 | More potent than sildenafil | [3] |

| 18 | PDE5 | Excellent in vitro activity | [4] |

| N/A | PDE4B | Potent Inhibitors | [5] |

Table 2: Kinase Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 33 | FLT3, VEGFR2 | Potent Inhibitor | [6] |

| 5c, 5e, 5g, 5h | VEGFR-2 | Nanomolar range | [7] |

| 4 | EGFR | 0.054 | [8] |

| 15 | EGFR | 0.135 | [8] |

| 16 | EGFR | 0.034 | [8] |

| SI306 | Src | Low micromolar | [9] |

| 11a | SRC, YES | Subnanomolar | [10] |

| 6t | CDK2 | 0.09 | [11] |

| 6s | CDK2 | 0.23 | [11] |

| 6s | TRKA | 0.45 | [11] |

Table 3: Antiproliferative Activity

| Compound ID | Cell Line(s) | GI50 (µM) | Reference |

| 5c, 5e, 5g, 5h | NCI 60-cell panel | 0.553 - 3.80 | [7] |

| 15 & 16 | NCI 60-cell panel | 0.018 - 9.98 | [8] |

| 10e, 11b, 11d, 13 | MDA-MB-468 | 12.00 - 14.78 | [12] |

| 5 | U-251 MG | < 50 | [13] |

| 7 | Caco-2, A549, HT1080, Hela | 17.50 - 73.08 | [14] |

Table 4: Anti-inflammatory Activity (COX Inhibition)

| Compound ID | Target | Activity | Reference |

| 2c, 3i, 6a, 8, 12 | COX-2 | Promising inhibitory activity | [15] |

| 8a, b, 10a-d, 11a, b | COX-2 | Superior inhibitory profile | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the evaluation of pyrazolopyrimidinone derivatives.

General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

A common synthetic route for pyrazolo[1,5-a]pyrimidin-7(4H)-ones involves the one-step cyclocondensation reaction of a β-ketoester with an aminopyrazole.[16]

Procedure:

-

A mixture of the appropriate 5-aminopyrazole derivative (1 equivalent) and a β-ketoester (1.2 equivalents) is refluxed in a suitable solvent, such as toluene (B28343) or acetic acid, overnight.[16]

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, FLT3)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)

-

Test pyrazolopyrimidinone derivatives dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Add the kinase and substrate solution to all wells except the blank.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test pyrazolopyrimidinone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrazolopyrimidinone derivatives for a specified period (e.g., 72 hours). Include vehicle-treated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.[7]

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

COX assay buffer

-

COX probe

-

COX cofactor

-

Arachidonic acid (substrate)

-

Test pyrazolopyrimidinone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare dilutions of the test compounds and the positive control in COX assay buffer.

-

Add the diluted test compounds, enzyme control (no inhibitor), and inhibitor control to the wells of the 96-well plate.

-

Prepare a reaction mix containing COX assay buffer, COX probe, diluted COX cofactor, and the COX-2 enzyme.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Calculate the slope of the linear range of the fluorescence plot for all samples.

-

Determine the percent inhibition of COX-2 activity for each test compound relative to the enzyme control.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolopyrimidinone derivatives and a typical experimental workflow.

References

- 1. FLT3 Kinase Enzyme System Application Note [promega.jp]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unige.iris.cineca.it [unige.iris.cineca.it]

- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of sildenafil (B151) and its related compounds. The emergence of numerous synthetic analogs, often found as undeclared adulterants in counterfeit drugs and dietary supplements, presents a significant challenge for regulatory bodies and a potential health hazard to the public.[1] Accurate and robust analytical techniques are paramount for the identification, characterization, and quantification of these novel phosphodiesterase-5 (PDE5) inhibitors.

Core Analytical Techniques

The structural elucidation of sildenafil-related compounds relies on a combination of powerful analytical techniques. Primarily, these include mass spectrometry (MS) for molecular weight and fragmentation information, nuclear magnetic resonance (NMR) spectroscopy for detailed structural arrangement, and chromatography for separation.[1][2] Additional spectroscopic methods like infrared (IR) and ultraviolet (UV) spectroscopy provide complementary data.[3][4]

General Workflow for Structural Elucidation

The process begins with sample preparation to isolate the compound of interest, followed by a series of analytical techniques to piece together its molecular structure.

Caption: General experimental workflow for identifying sildenafil-related compounds.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for identifying sildenafil analogs. It provides the molecular weight of the compound and, through tandem MS (MS/MS), yields characteristic fragmentation patterns that act as a structural fingerprint.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used for their sensitivity and ability to analyze complex mixtures.[2][3]

Experimental Protocol: LC-MS/MS Analysis

This protocol is a representative example for the analysis of sildenafil analogs in tablet or capsule form.

-

Sample Preparation:

-

Grind one tablet or the content of one capsule.

-

Dissolve approximately 50 mg of the powder in 25 mL of methanol (B129727) by sonication.[3]

-

Filter the solution using a 0.45-µm filter.

-

Dilute the filtrate 1:200 with the mobile phase for LC-MS analysis.[3]

-

-

Instrumentation & Conditions:

-

HPLC System: A high-performance liquid chromatograph.

-

Mobile Phase: A gradient or isocratic mixture, commonly of an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and acetonitrile (B52724) (e.g., 50:50, v/v).[5][6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.[6]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

-

Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Data Presentation: MS Fragmentation of Sildenafil and Analogs

The fragmentation of the pyrazolopyrimidinone (B8486647) core is a key diagnostic feature. The following table summarizes the characteristic ions observed for sildenafil and several of its known analogs.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Structural Moiety Lost |

| Sildenafil | 475.2 | 100.3, 283.2, 311.1 | N-methylpiperazine |

| N-desmethylsildenafil | 461.2 | 310.8, 311.1 | Piperazine (B1678402) |

| Acetildenafil | 467 | 99, 141, 283, 311 | N-ethylpiperazine |

| Homosildenafil | 489 | 113, 283, 311 | N-ethylpiperazine |

| Hydroxyhomosildenafil | 505 | 129, 283, 311 | N-hydroxyethylpiperazine |

| Methisosildenafil | 503 | 127 | 2,6-dimethylpiperazine |

Data compiled from multiple sources.[1][2][3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides fragmentation data, NMR is essential for unambiguously determining the precise arrangement of atoms, including the location of substituents and stereochemistry.[1] For novel analogs, isolating the compound and performing ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY and HMBC) is crucial for complete structural elucidation.[3]

Experimental Protocol: NMR Sample Preparation

-

Isolation: The compound of interest must first be isolated from the sample matrix. This is often achieved by dissolving the bulk material (e.g., capsule contents) in a suitable solvent like a DMSO:water mixture.[3]

-

Purification: Reversed-phase liquid chromatography is used to purify the analog. The column is washed with increasing concentrations of methanol in water, and the compound is then eluted.[3]

-

Extraction: The fractions containing the product are pooled, basified with NaOH, and extracted with a solvent like chloroform (B151607) (CHCl₃).[3]

-

Final Preparation: The organic layer is dried and evaporated. The resulting solid is dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.[3]

Data Presentation: Key ¹H NMR Chemical Shifts (δ) for Sildenafil

The following table highlights key proton signals that are diagnostic for the core structure of sildenafil. Variations in these shifts, particularly in the piperazine and ethoxy groups, can indicate structural modifications in analogs.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Propyl CH₃ | ~0.95 | triplet | 3H | C₃-propyl group |

| Propyl CH₂ | ~1.75 | multiplet | 2H | C₃-propyl group |

| N-Methyl CH₃ | ~2.25 | singlet | 3H | Piperazine N-CH₃ |

| Piperazine CH₂ | ~2.55 | broad singlet | 4H | Piperazine ring |

| Propyl N-CH₂ | ~2.79 | triplet | 2H | C₃-propyl group |

| Piperazine CH₂ | ~3.05 | broad singlet | 4H | Piperazine ring |

| N-Methyl CH₃ | ~4.14 | singlet | 3H | Pyrazole N-CH₃ |

| Ethoxy O-CH₂ | ~4.34 | multiplet | 2H | Phenyl-ethoxy group |

| Aromatic H | ~8.20 | singlet | 1H | Phenyl ring |

| Aromatic H | ~8.78 | singlet | 1H | Phenyl ring |

Data is representative and compiled from literature.[8]

Signaling Pathway of Sildenafil

Sildenafil and its analogs function by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[9][10] In the context of erectile function, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[11] By inhibiting cGMP degradation, sildenafil enhances this signaling pathway.[10][12]

Caption: The NO/cGMP signaling pathway and the mechanism of action of Sildenafil.

References

- 1. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hydroxychlorodenafil: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychlorodenafil is a synthetic compound structurally related to sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5). As a sildenafil analogue, it is presumed to function as a vasodilator by modulating the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents generalized experimental protocols for the synthesis, purification, and analysis of sildenafil analogues, as well as for the determination of PDE5 inhibitory activity. The established signaling pathway for PDE5 inhibitors is detailed, and relevant data for comparative analysis with sildenafil and other analogues are provided. This document aims to serve as a foundational resource for researchers and professionals involved in the study and development of novel PDE5 inhibitors.

Chemical Structure and Identification

This compound is chemically designated as 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one.[1] Its chemical structure is characterized by a pyrazolopyrimidinone (B8486647) core, similar to that of sildenafil, with a substituted phenyl group at the 5-position.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | [1] |

| CAS Number | 1391054-00-4 | [1] |

| Molecular Formula | C₁₉H₂₃ClN₄O₃ | [1][2] |

| Molecular Weight | 390.86 g/mol | [2] |

| SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C | [1] |

| InChI Key | QFQLUTUWAYYGSV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The experimental physicochemical data for this compound is not extensively reported. The available information, largely predicted, is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Reference(s) |

| Melting Point | 153-155 °C | Experimental | [3] |

| Boiling Point | 611.4 ± 65.0 °C | Predicted | [3] |

| Density | 1.36 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 13.03 ± 0.20 | Predicted | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | Experimental | [3] |

Proposed Synthesis and Purification

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of sildenafil and its analogues, a plausible synthetic route can be proposed. The general approach involves the coupling of a pyrazolopyrimidinone core with a substituted phenyl group.

General Synthetic Strategy for Sildenafil Analogues

The synthesis of sildenafil analogues typically involves a multi-step process. A key step is the chlorosulfonation of a precursor, followed by reaction with a suitable amine.

Experimental Protocol: A Generalized Approach

Materials:

-

Pyrazolopyrimidinone precursor

-

2-(2-ethoxy-5-(2-chloro-1-hydroxyethyl)phenyl)acetic acid

-

Coupling agents (e.g., DCC, EDC)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Appropriate amine

-

Solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

Coupling: The pyrazolopyrimidinone precursor is coupled with the substituted phenylacetic acid derivative in the presence of a coupling agent to form the amide bond.

-

Cyclization: The intermediate is then cyclized to form the pyrazolopyrimidinone ring system.

-

Chlorosulfonation: The resulting compound is treated with chlorosulfonic acid, often in the presence of thionyl chloride, to introduce the chlorosulfonyl group onto the phenyl ring.

-

Amination: The chlorosulfonyl derivative is then reacted with the desired amine to yield the final sildenafil analogue.

Purification

Purification of the final product is typically achieved through chromatographic methods.

Table 3: General Purification Methods for Sildenafil Analogues

| Method | Description |

| Column Chromatography | Silica gel chromatography is commonly used to separate the desired product from reaction byproducts and unreacted starting materials. A gradient of solvents, such as ethyl acetate (B1210297) and hexane, is often employed. |

| Recrystallization | The purified product can be further refined by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid. |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 4: Recommended Analytical Techniques

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with formic acid or ammonium (B1175870) acetate) is a common starting point. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups in the molecule. |

Mechanism of Action and Signaling Pathway

As a sildenafil analogue, this compound is expected to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).

The NO/cGMP/PKG Signaling Pathway

Penile erection is a hemodynamic process involving the relaxation of the corpus cavernosum smooth muscle. This relaxation is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

-

NO Release: Upon sexual stimulation, nitric oxide (NO) is released from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.

-

sGC Activation: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and activates protein kinase G (PKG).

-

Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle. This vasodilation increases blood flow into the corpus cavernosum, resulting in an erection.

-

PDE5 Hydrolysis: The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterase type 5 (PDE5).

Inhibition by this compound

This compound, by inhibiting PDE5, prevents the degradation of cGMP. The resulting increase in cGMP levels enhances the signaling cascade, leading to a more pronounced and sustained smooth muscle relaxation and, consequently, an improved erectile response.

Experimental Protocols for Biological Activity

In Vitro PDE5 Inhibition Assay

The potency of a PDE5 inhibitor is typically determined by its half-maximal inhibitory concentration (IC₅₀). A common method is a fluorescence polarization (FP)-based assay.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme. The change in fluorescence polarization upon substrate hydrolysis is used to quantify enzyme activity.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer

-

Test compound (this compound)

-

Reference inhibitor (e.g., Sildenafil)

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in DMSO.

-

Reaction Setup: In a microplate, add the assay buffer, PDE5 enzyme, and the test or reference compound at various concentrations.

-

Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescently labeled cGMP substrate to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a defined period.

-

Detection: Measure the fluorescence polarization of each well.

-

Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Data and Comparison

Table 5: Comparative Potency of Selected PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | Reference(s) |

| Sildenafil | 3.5 - 6.6 | [4] |

| Vardenafil (B611638) | 0.7 | [4] |

| Tadalafil | 1.8 | [5] |

| Avanafil | 5.2 | [5] |

Safety and Toxicology

There is no publicly available safety or toxicology data specifically for this compound. As a structural analogue of sildenafil, it may share a similar side-effect profile. Common adverse effects of PDE5 inhibitors are generally mild and transient and include headache, flushing, dyspepsia, and visual disturbances.[6] However, without specific toxicological studies, the safety profile of this compound remains uncharacterized.

Conclusion

This compound is a sildenafil analogue with a well-defined chemical structure. While some of its physicochemical properties have been predicted, a comprehensive experimental characterization is lacking in the scientific literature. Its mechanism of action is presumed to be the inhibition of PDE5, leading to vasodilation through the NO/cGMP/PKG signaling pathway. This guide provides a framework for its potential synthesis, purification, and biological evaluation based on established methods for related compounds. Further research is required to determine the specific potency, selectivity, efficacy, and safety profile of this compound to fully understand its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

The Ascendant Role of Pyrazolopyrimidinones in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidinone (B8486647) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. This technical guide delves into the core of their enzyme inhibitory activity, presenting a comprehensive overview of their targets, quantitative inhibitory data, detailed experimental methodologies, and the intricate signaling pathways they modulate. The unique structural features of pyrazolopyrimidinones, being bioisosteres of purines, allow them to effectively mimic ATP and other endogenous ligands, leading to potent and often selective inhibition of key enzymes.[1][2][3] This has positioned them as promising candidates for the development of novel therapeutics in oncology, inflammation, neurological disorders, and beyond.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of novel pyrazolopyrimidinone derivatives has been extensively evaluated against a diverse panel of enzymes. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), providing a comparative landscape of their efficacy.

Kinase Inhibitory Activity

Pyrazolopyrimidinones have shown significant promise as kinase inhibitors due to their structural similarity to the adenine (B156593) ring of ATP, allowing them to bind to the kinase hinge region.[1][2][3] This has led to the development of potent inhibitors for various kinases involved in cancer cell proliferation, survival, and angiogenesis.

| Compound/Series | Target Kinase(s) | IC50 Value(s) (µM) | Cell Line(s)/Model | Reference(s) |

| Phenylpyrazolo[3,4-d]pyrimidine analogs (e.g., 5i) | EGFRwt, EGFRT790M, VEGFR2 | 0.3 (EGFRwt), 7.60 (VEGFR2) | MCF-7, HCT116, HePG-2 | [1] |

| Pyrazolo[3,4-d]pyrimidine derivatives (4, 15, 16) | EGFR | 0.054 (4), 0.135 (15), 0.034 (16) | NCI 60 cancer cell lines | [4] |